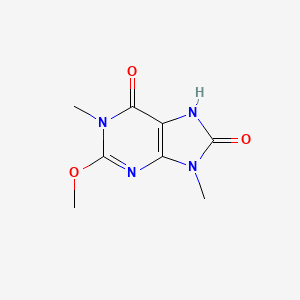

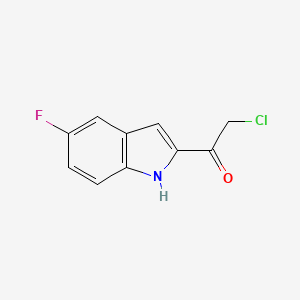

(R)-FTY-720 Phosphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-FTY-720 Phosphonate” is a type of phosphonate, a class of organophosphorus compounds containing C−PO(OR)2 groups . Phosphonates are known for their high biological activity due to their unique carbon-phosphorus (C–P) bonds . They are less susceptible to resistance and have the advantages of high efficacy, fast efficacy, low dosage, and wide use .

Synthesis Analysis

Phosphonates are typically synthesized from phosphorous acid, exploiting its reactive P−H bond . They can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate . In the Hirao coupling, dialkyl phosphites undergo a palladium-catalyzed coupling reaction with an aryl halide to form a phosphonate . A method based on chemoselective activation with triflic anhydride has been developed for the modular preparation of phosphonylated derivatives .

Molecular Structure Analysis

Phosphonates feature tetrahedral phosphorus centers . They are structurally closely related to phosphorous acid . Phosphonate salts are the result of deprotonation of phosphonic acids, which are diprotic acids . Phosphonate esters are the result of condensation of phosphonic acids with alcohols .

Chemical Reactions Analysis

Phosphonic acids are organic compounds of the form R-PO3H2 . Phosphonates are the corresponding anions formed by ionization of one or more of the acidic hydrogens . Decomposition of these compounds by oxidation will liberate the organically bound phosphate as orthophosphate .

Physical And Chemical Properties Analysis

Phosphonates are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . They are characterized by high chemical stability .

作用机制

安全和危害

未来方向

Phosphonates are considered resources of important biologically active compounds . They have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . There is growing concern regarding the development of new environmentally friendly and non-drug resistant pesticides . This provides a basis for the development of new phosphonate compound pesticides .

属性

| { "Design of the Synthesis Pathway": "The synthesis of (R)-FTY-720 Phosphonate can be achieved through a series of reactions involving starting materials such as (R)-FTY-720, phosphorus trichloride, triethylamine, and ethanol.", "Starting Materials": [ "(R)-FTY-720", "Phosphorus trichloride", "Triethylamine", "Ethanol" ], "Reaction": [ "1. (R)-FTY-720 is reacted with phosphorus trichloride in the presence of triethylamine to form (R)-FTY-720 phosphorochloridate.", "2. The resulting (R)-FTY-720 phosphorochloridate is then reacted with ethanol to form (R)-FTY-720 phosphonate diester.", "3. Finally, the (R)-FTY-720 phosphonate diester is treated with triethylamine to remove the diethylphosphate group and form (R)-FTY-720 phosphonate." ] } | |

CAS 编号 |

1142015-26-6 |

分子式 |

C20H36NO4P |

分子量 |

385.485 |

IUPAC 名称 |

[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |

InChI |

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |

InChI 键 |

XDSPSYJWGHPIAZ-HXUWFJFHSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |

同义词 |

P-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)

![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)